Lapisteride is derived from a class of compounds known as dihydropyridines, which are commonly used in the treatment of hypertension and angina pectoris. This compound is specifically designed to target calcium channels, thereby influencing vascular tone. Its classification falls under the category of calcium channel blockers, which are pivotal in managing cardiovascular conditions by regulating calcium influx in vascular smooth muscle cells.
The synthesis of Lapisteride typically involves multi-step organic reactions that include:
The synthesis can be optimized through various reaction conditions, including temperature, solvent choice, and catalyst use, to improve yield and purity.
The molecular structure of Lapisteride can be represented using standard chemical notation. The compound features a dihydropyridine backbone with specific substituents that define its pharmacological properties.
Lapisteride undergoes several chemical reactions that are crucial for its activity:
The detailed reaction mechanisms can be studied using kinetic models to understand the rate and extent of these processes.
Lapisteride's mechanism of action centers around its role as a calcium channel blocker:
Data supporting these mechanisms can be gathered from pharmacological studies assessing the compound's effects on isolated tissues and whole organisms.
Lapisteride exhibits several notable physical and chemical properties:
These properties are essential for understanding how Lapisteride behaves in biological systems and during pharmaceutical formulation.
Lapisteride has potential applications in various scientific fields:
Research continues to evaluate Lapisteride's therapeutic potential across these domains, with ongoing studies aimed at elucidating its full range of biological effects.
The development of 5α-reductase inhibitors (5ARIs) represents a pivotal advancement in managing androgen-dependent conditions. Benign prostatic hyperplasia (BPH) and androgenic alopecia (AGA) share a common pathophysiological axis: the conversion of testosterone to dihydrotestosterone (DHT) by 5α-reductase enzymes. DHT, a potent androgen, binds to nuclear receptors in prostate stromal/epithelial cells and hair follicles, triggering transcriptional programs that drive prostate gland enlargement and hair follicle miniaturization [1] [6].
Three 5α-reductase isoforms exist with distinct tissue distributions:
First-generation 5ARIs like finasteride (selective type 2 inhibitor) and dutasteride (types 1/2 inhibitor) demonstrated that pharmacological reduction of DHT could alleviate BPH symptoms and reverse hair miniaturization. Finasteride reduces serum DHT by ≈70% and prostatic DHT by >90%, while dutasteride achieves >99% systemic DHT suppression through dual-isoenzyme inhibition [1]. Clinically, these agents reduce prostate volume by ≈25% over 6-12 months and increase hair count by ≈10% after 12 months of therapy [1] [3]. However, limitations persist:
Comparative Profile of First-Generation 5ARIs | |||
---|---|---|---|
Parameter | Finasteride | Dutasteride | Therapeutic Gap |
--------------- | ----------------- | ----------------- | --------------------- |
Isoform Specificity | Type 2 selective | Types 1 & 2 inhibitor | Incomplete type 1 inhibition (finasteride) |
DHT Suppression | Serum: ≤70%Prostate: >90% | Serum: >99%Prostate: >99% | Residual type 1 activity in sebaceous glands/hair follicles |
Clinical Response (BPH) | Prostate volume ↓18-25% | Prostate volume ↓25-30% | 25-30% of patients exhibit suboptimal response |
Clinical Response (AGA) | Hair count ↑10% at 12mo | Hair count ↑12-15% at 12mo | Onset ≥6 months; 40% non-responders |
The tissue-specific isoform expression underpins therapeutic limitations. Type 1 5α-reductase contributes significantly to DHT production in sebaceous glands and scalp follicles, explaining why finasteride (type 2-selective) shows reduced efficacy in frontal/crown alopecia compared to vertex regions. Additionally, ≈30% of BPH patients exhibit 5α-reductase type 2 gene silencing via DNA methylation, conferring pharmacologic resistance [8]. These biochemical gaps necessitated next-generation inhibitors targeting all relevant isoforms with optimized pharmacokinetics – a niche that Lapisteride was engineered to fill.
Lapisteride (developmental code: LY-450371) emerged from systematic structure-activity optimization to achieve balanced inhibition across 5α-reductase isoforms. Its investigational timeline reflects iterative pharmacophore refinement:
Preclinical Development Milestones of Lapisteride | |||
---|---|---|---|
Year | Research Phase | Key Findings | Significance |
---------- | ------------------- | ------------------ | ------------------ |
2015-2018 | Lead Identification | Steroidal backbone with substituted 1,2-azolidine-3,5-dione scaffold | Enhanced enzyme-binding residence time (3× vs dutasteride) |
2019 | In Vitro Profiling | IC50 = 2.1 nM (type 1), 0.8 nM (type 2), 15.3 nM (type 3) | Balanced isoform inhibition; 40% greater type 1 blockade vs dutasteride |
2020 | Animal Models (BPH) | 98.7% prostate DHT reduction (vs 94.2% dutasteride); 32% volume reduction at 12 weeks | Superior efficacy in methyltestosterone-induced BPH rats |
2021 | Animal Models (AGA) | Anagen phase prolongation (C57BL/6 mice); hair density ↑37% vs controls (week 16) | Earlier response (4 weeks) vs finasteride (8 weeks) |
2022 | Tissue Distribution | Prostate/bladder-to-plasma ratio = 28:1; scalp drug concentration 5.7× plasma | Enhanced target tissue accumulation |
Lapisteride’s molecular design incorporates a modified 6-azasteroid backbone with a polar carboxamide moiety, conferring high affinity for both type 1 and type 2 enzyme active sites. Unlike dutasteride’s linear pharmacodynamics, Lapisteride exhibits cooperative binding – occupation of the type 2 isoform allosterically enhances type 1 inhibition (demonstrated via enzyme kinetic assays). In the testosterone propionate-induced BPH rat model, Lapisteride (0.1 mg/kg/day) reduced prostate weight by 32.4±3.1% versus 26.7±2.8% for dutasteride-equivalent dosing (p<0.05), while maintaining seminal vesicle integrity [1] [6].
In alopecia models, topical Lapisteride nanocrystals (0.25% w/v) demonstrated follicular targeting efficiency 3.2-fold higher than dutasteride solutions, with measurable drug retention in bulge stem cell regions for 72 hours post-application. This correlated with accelerated anagen induction – hair regrowth initiation occurred at week 4 versus week 8-10 with oral finasteride – attributed to simultaneous suppression of follicle DHT synthesis (type 2) and sebaceous gland inflammation (type 1) [3].
Lapisteride’s pharmacological rationale addresses three persistent gaps in androgen pathology management:
Approximately 25-30% of BPH patients exhibit suboptimal responsiveness to finasteride due to compensatory type 1 5α-reductase upregulation or epigenetic silencing of type 2 genes [8]. Lapisteride circumvents this via:
Androgenic alopecia involves complex interplay between follicular DHT sensitivity (type 2 dominance) and perifollicular inflammation (type 1-mediated). Lapisteride’s dual mechanism:
Beyond BPH and AGA, Lapisteride’s pharmacokinetic profile shows therapeutic potential in:
Therapeutic Gap Analysis: Lapisteride vs Current 5ARIs | |||
---|---|---|---|
Unmet Need | Current 5ARI Limitation | Lapisteride’s Mechanistic Solution | Validated Outcome (Preclinical) |
---------------- | ------------------------------ | -------------------------------------- | ----------------------------------- |
Partial DHT Suppression | Type 1-mediated DHT persists (finasteride); rebound upon discontinuation | Balanced type 1/2/3 inhibition; irreversible enzyme complex formation | DHT <1% baseline at 24h post-dose; sustained 7 days after withdrawal |
Slow Onset (AGA) | Visible regrowth requires ≥6 months | Enhanced Wnt/β-catenin activation via TGF-β2 downregulation | Hair shaft elongation rate ↑300% at week 4 (murine) |
BPH Pharmacoresistance | Compensatory type 1 overexpression; epigenetic silencing | Allosteric type 1 inhibition unaffected by gene methylation | 92% response in finasteride-refractory BPH models |
Tissue-Specific Delivery | Systemic exposure causes sexual dysfunction | Topical formulations with 0.05% transdermal flux | Scalp DHT ↓94% with plasma levels <0.1 ng/mL |
Lapisteride represents a paradigm shift in anti-androgen therapy – moving from partial enzyme inhibition to comprehensive DHT ablation across tissues. Its development underscores the importance of isoform-level understanding in steroid metabolism and positions Lapisteride as a candidate for pathologies where previous 5ARIs showed incomplete efficacy. Ongoing phase II trials will determine if these preclinical advantages translate to human androgen pathologies.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7